molecular formula C9H9F2NO2 B060321 3,4-Difluoro-N-methoxy-N-methylbenzamide CAS No. 188345-25-7

3,4-Difluoro-N-methoxy-N-methylbenzamide

Cat. No. B060321
Key on ui cas rn: 188345-25-7
M. Wt: 201.17 g/mol
InChI Key: FDVLMFYILRWQOV-UHFFFAOYSA-N
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Patent
US05817700

Procedure details

To a solution of 3,4-difluorobenzoyl chloride (5.25 g) in chloroform (30 mL) at 0° C. was added N,O-dimethylhydroxylamine hydrochloride (3.2 g) followed by pyridine (5.8 mL) dropwise. The mixture was stirred at r.t. for 2 hr, diluted with EtOAc, washed with HCl 1N, with H2O, saturated NaCHO3 sol., brine, dried (MgSO4) and the solvents evaporated to give the title product.
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](Cl)=[O:6].Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1>C(Cl)(Cl)Cl.CCOC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([N:14]([O:15][CH3:16])[CH3:13])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1F
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.2 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl 1N, with H2O, saturated NaCHO3 sol., brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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